5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Thiazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Corrosion Inhibition
One notable application of 1,3,4-oxadiazole derivatives is in corrosion inhibition. Ammal, Prajila, and Joseph (2018) investigated the corrosion inhibition ability of similar 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. Their study found that these compounds form a protective layer on mild steel surfaces, demonstrating their potential as corrosion inhibitors in industrial settings (Ammal, Prajila, & Joseph, 2018).
Sensitization in Solar Cells
Rahman et al. (2018) explored the use of a compound structurally related to 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide in dye-sensitized and quantum-dot sensitized solar cells. Their research highlighted the potential of these compounds in improving the efficiency and cost-effectiveness of solar cell technology (Rahman, Wang, Nath, & Jae‐Joon Lee, 2018).
Antioxidant Properties
Shehzadi et al. (2018) conducted a study on the antioxidant properties of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, a compound similar to the one . They found it to possess significant antioxidant activity, suggesting potential applications in healthcare and pharmaceutical industries (Shehzadi, Hussain, Khan, Bukhari, Islam, Salman, Qamar, Iqbal, Siddiqui, Rehman, & Abbasi, 2018).
Antimicrobial Activity
Several studies have examined the antimicrobial potential of 1,3,4-oxadiazole derivatives. For instance, Ningaiah et al. (2014) synthesized and evaluated 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles, revealing their effectiveness as antimicrobial agents (Ningaiah, Bhadraiah, Doddaramappa, Keshavamurthy, & Javarasetty, 2014).
Anticancer Potential
Research into 1,3,4-oxadiazole derivatives has also extended into cancer treatment. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, finding some derivatives to show higher anticancer activities than certain reference drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including antimicrobial, antifungal, anti-inflammatory, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For example, some thiazole derivatives have been found to cause DNA double-strand breaks, leading to cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, influenced by their chemical structure and the presence of various substituents .
Result of Action
Thiazole derivatives have been found to have a wide range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the solubility of thiazole derivatives in various solvents can affect their bioavailability and efficacy .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-5-methylsulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-24-19-22-21-16(23-19)12-15-17(13-8-4-2-5-9-13)20-18(25-15)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMQLTMHMGLEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)CC2=C(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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